Chemical structure and properties of 3-(2,2-Difluoroethyl)cyclobutan-1-ol
Chemical structure and properties of 3-(2,2-Difluoroethyl)cyclobutan-1-ol
An In-depth Technical Guide to the Chemical Structure and Properties of 3-(2,2-Difluoroethyl)cyclobutan-1-ol
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. The difluoroethyl motif, in particular, is of growing interest as a bioisostere for hydroxyl and thiol groups, offering a unique combination of lipophilicity and hydrogen bond donating capabilities.[1][2] This guide provides a comprehensive technical overview of 3-(2,2-Difluoroethyl)cyclobutan-1-ol, a novel building block that combines the conformational rigidity of a cyclobutane ring with the influential difluoroethyl substituent. While specific literature on this exact molecule is not yet available, this document will leverage established principles of organofluorine chemistry and data from analogous structures to provide a robust profile for researchers, scientists, and drug development professionals.
Chemical Structure and Stereochemistry
3-(2,2-Difluoroethyl)cyclobutan-1-ol possesses a molecular formula of C6H10F2O and a monoisotopic mass of 136.06998 Da.[3] The structure features a four-membered carbocyclic ring, which imparts a degree of conformational rigidity, a valuable trait in designing molecules with specific spatial arrangements for optimal target engagement.[4]
The molecule contains two stereocenters at the C1 and C3 positions of the cyclobutane ring, leading to the possibility of cis and trans diastereomers. The puckered nature of the cyclobutane ring further influences the spatial orientation of the hydroxyl and difluoroethyl groups. In substituted cyclobutanes, substituents can occupy either axial or pseudo-axial/equatorial positions, which can significantly impact the molecule's overall shape and biological activity.[5]
Physicochemical Properties
The introduction of the difluoroethyl group is expected to have a profound impact on the molecule's properties compared to its non-fluorinated or monofluorinated analogs.
| Property | Predicted Value/Comment | Source |
| Molecular Formula | C6H10F2O | [3] |
| Monoisotopic Mass | 136.06998 Da | [3] |
| XlogP (predicted) | 1.6 | [3] |
| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | |
| Hydrogen Bond Acceptor Count | 3 (one from the hydroxyl oxygen and two from the fluorine atoms) | |
| Acidity (pKa of alcohol) | Expected to be lower (more acidic) than non-fluorinated cyclobutanol due to the electron-withdrawing nature of the difluoroethyl group. For comparison, the pKa of 2,2,2-trifluoroethanol is 12.4, significantly lower than ethanol's ~16. | [6] |
The predicted XlogP of 1.6 suggests a moderate level of lipophilicity.[3] It is well-documented that the replacement of a hydrogen or a methyl group with a trifluoromethyl or difluoromethyl group can lead to an increase in lipophilicity.[5] This property is critical in drug design for influencing membrane permeability and metabolic stability.
Synthesis and Experimental Protocols
While a specific synthesis for 3-(2,2-Difluoroethyl)cyclobutan-1-ol has not been published, a logical and feasible synthetic route can be proposed based on established methodologies for the synthesis of functionalized cyclobutanes and the introduction of difluoroethyl moieties. A plausible approach involves the reduction of the corresponding ketone, 3-(2,2-difluoroethyl)cyclobutan-1-one.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-(2,2-Difluoroethyl)cyclobutan-1-ol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(2,2-Difluoroethyl)cyclobutan-1-one (Precursor)
The synthesis of the precursor ketone could be achieved through various established methods for the alkylation of cyclobutanones. One such method involves the formation of an enamine or a similar reactive intermediate from cyclobutanone, followed by alkylation with a suitable 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl iodide or triflate).[7]
Step 2: Reduction of 3-(2,2-Difluoroethyl)cyclobutan-1-one to 3-(2,2-Difluoroethyl)cyclobutan-1-ol
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Reaction Setup: To a solution of 3-(2,2-difluoroethyl)cyclobutan-1-one (1.0 eq) in methanol or ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (NaBH4) (1.1 eq) portion-wise. The choice of a mild reducing agent like NaBH4 is crucial to selectively reduce the ketone without affecting the difluoroethyl group.
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Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-(2,2-Difluoroethyl)cyclobutan-1-ol.
Spectroscopic Analysis
The structural elucidation of 3-(2,2-Difluoroethyl)cyclobutan-1-ol would rely heavily on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Expected NMR Data
The NMR spectra of fluorinated cyclobutanes are often complex due to the conformational puckering of the ring and through-space and through-bond couplings between protons and fluorine atoms.[8][9]
-
¹H NMR:
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The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet, with its chemical shift influenced by the solvent and concentration.
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The protons of the difluoroethyl group (-CH2-CHF2) will exhibit complex splitting patterns due to geminal H-F and vicinal H-H and H-F couplings. The -CHF2 proton is expected to be a triplet of doublets.
-
The cyclobutane ring protons will show complex multiplets due to restricted rotation and diastereotopicity.
-
-
¹³C NMR:
-
The carbon attached to the hydroxyl group (C-OH) will appear in the typical range for secondary alcohols.
-
The carbons of the difluoroethyl group will show characteristic splitting due to C-F coupling. The CHF2 carbon will appear as a triplet, and the CH2 carbon adjacent to it will also show coupling to the fluorine atoms.
-
-
¹⁹F NMR:
-
A single resonance is expected for the two equivalent fluorine atoms, which will be split by the geminal proton (-CHF2) and the vicinal protons (-CH2-).
-
Infrared (IR) Spectroscopy
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.
-
Strong C-F stretching vibrations are expected in the 1000-1200 cm⁻¹ region.
-
C-H stretching vibrations for the sp³ hybridized carbons will be observed around 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
-
The mass spectrum would show the molecular ion peak (M⁺).
-
Characteristic fragmentation patterns would include the loss of water (M-18) and cleavage of the difluoroethyl side chain.
Reactivity and Potential Applications
The presence of both a hydroxyl group and a difluoroethyl moiety provides two distinct points for further chemical modification, making 3-(2,2-Difluoroethyl)cyclobutan-1-ol a versatile building block.
-
Reactions of the Hydroxyl Group: The alcohol can undergo standard transformations such as oxidation to the corresponding ketone, esterification, etherification, and conversion to a leaving group for nucleophilic substitution.
-
Influence of the Difluoroethyl Group: The electron-withdrawing nature of the difluoroethyl group can influence the reactivity of the adjacent cyclobutane ring. The C-H bond of the -CHF2 group can act as a weak hydrogen bond donor, a property that is increasingly being exploited in drug design to form favorable interactions with biological targets.[2]
Potential Applications in Drug Discovery
-
Bioisosteric Replacement: The difluoroethylcyclobutanol scaffold can be used as a bioisostere for other functional groups, such as larger alkyl groups or aromatic rings, to fine-tune pharmacokinetic properties. The rigid cyclobutane core can help in locking in a specific conformation for improved binding affinity.[5]
-
Metabolic Stability: The introduction of fluorine atoms often enhances metabolic stability by blocking sites of oxidative metabolism. The difluoroethyl group is generally more resistant to metabolic degradation compared to a simple ethyl group.
-
Modulation of Physicochemical Properties: As discussed, the incorporation of this moiety can be used to modulate lipophilicity and acidity, which are key parameters in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
3-(2,2-Difluoroethyl)cyclobutan-1-ol represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally restricted cyclobutane core and the electronically influential difluoroethyl group offers a valuable tool for the design of novel therapeutics. This guide provides a foundational understanding of its structure, properties, and potential synthesis, encouraging further investigation and application of this and related fluorinated scaffolds in the pursuit of innovative pharmaceuticals.
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